molecular formula C9H5F6NOS B2479424 2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 325854-46-4

2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2479424
CAS No.: 325854-46-4
M. Wt: 289.2
InChI Key: AURWBXMETZBYKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a fluorinated organic compound with the molecular formula C10H6F6NO2S. This compound is characterized by the presence of trifluoromethyl groups and a sulfanylphenyl moiety, making it a unique and valuable chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-[(trifluoromethyl)sulfanyl]aniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide stands out due to its unique combination of trifluoromethyl and sulfanylphenyl groups. This structural feature imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NOS/c10-8(11,12)7(17)16-5-1-3-6(4-2-5)18-9(13,14)15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURWBXMETZBYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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